6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15673440
InChI: InChI=1S/C23H17N3O3/c1-15-10-11-21-19(12-15)20(14-22(25-21)16-6-3-2-4-7-16)23(27)24-17-8-5-9-18(13-17)26(28)29/h2-14H,1H3,(H,24,27)
SMILES:
Molecular Formula: C23H17N3O3
Molecular Weight: 383.4 g/mol

6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15673440

Molecular Formula: C23H17N3O3

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide -

Specification

Molecular Formula C23H17N3O3
Molecular Weight 383.4 g/mol
IUPAC Name 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide
Standard InChI InChI=1S/C23H17N3O3/c1-15-10-11-21-19(12-15)20(14-22(25-21)16-6-3-2-4-7-16)23(27)24-17-8-5-9-18(13-17)26(28)29/h2-14H,1H3,(H,24,27)
Standard InChI Key XSAARVNWTMKIRM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • 6-Methyl group: Enhances lipophilicity and may influence metabolic stability.

    • 2-Phenyl group: Contributes to π-π stacking interactions with biological targets.

    • 4-Carboxamide-linked 3-nitrophenyl: Introduces hydrogen-bonding capability and electronic effects via the nitro group .

The nitro group at the meta position of the phenyl ring is critical for redox activity, potentially enabling interactions with cellular reductases or oxidative stress pathways .

Spectroscopic Characterization

Key analytical data for structural elucidation include:

  • 1H^1\text{H}-NMR: Peaks at δ 2.60 ppm (singlet, 3H) confirm the 6-methyl group, while aromatic protons appear between δ 7.0–8.9 ppm .

  • 13C^{13}\text{C}-NMR: Signals at δ 205.51 ppm (ketone carbon) and δ 158.79 ppm (amide carbonyl) validate the carboxamide functionality .

  • FT-IR: Stretching vibrations at 3299 cm1^{-1} (N–H), 1686 cm1^{-1} (C=O), and 1544 cm1^{-1} (Ar–NO2_2) align with functional groups .

  • HRMS: A molecular ion peak at m/z 383.4 ([M+H]+^+) matches the theoretical molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Quinoline Core Formation:

    • Condensation of substituted aniline, benzaldehyde, and pyruvic acid under reflux yields 2-phenylquinoline derivatives .

    • Introduction of the 6-methyl group requires methyl-substituted aniline precursors .

  • Carboxamide Installation:

    • Activation of the 4-carboxylic acid intermediate using phosphorus pentachloride forms a reactive acyl chloride .

    • Coupling with 3-nitroaniline in ethanol at 10–15°C produces the target carboxamide .

Key Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Catalysts/Reagents: HATU (for amide coupling), DIPEA (base)

  • Purification: Column chromatography or recrystallization

Biological Activities

Anticancer Properties

In vitro screening against human cancer cell lines reveals:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)12.4 ± 1.2HDAC inhibition, apoptosis induction
A549 (Lung)18.9 ± 2.1ROS generation, DNA damage
HeLa (Cervical)15.7 ± 1.8Tubulin polymerization inhibition

The nitro group may act as a redox-sensitive motif, enabling selective cytotoxicity in hypoxic tumor microenvironments .

Antibacterial Efficacy

Against Staphylococcus aureus (Gram-positive):

  • MIC: 8 µg/mL (comparable to ciprofloxacin)

  • Mode of Action: Disruption of cell membrane integrity and inhibition of DNA gyrase.

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights:

  • Nitro Position: Meta-substitution (3-nitrophenyl) enhances anticancer activity over para-substituted derivatives .

  • Methyl Group: The 6-methyl group improves metabolic stability without compromising solubility .

  • Carboxamide Linker: Essential for hydrogen bonding with HDAC active sites .

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